molecular formula C16H13N3O2 B13863684 4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid

4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid

Katalognummer: B13863684
Molekulargewicht: 279.29 g/mol
InChI-Schlüssel: ZURBSCYOQIJMBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry . This compound is of interest due to its unique structure, which includes a pyrazole ring fused with a pyridine ring, making it a valuable molecule for various scientific research applications.

Vorbereitungsmethoden

The synthesis of 4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions . The reaction conditions often involve refluxing the reactants in ethanol or methanol for several hours. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic systems.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industry: The compound is used in the development of agrochemicals and dyes due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Vergleich Mit ähnlichen Verbindungen

4-Methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid can be compared with other pyrazole derivatives such as:

These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C16H13N3O2

Molekulargewicht

279.29 g/mol

IUPAC-Name

4-methyl-5-phenyl-1-pyridin-3-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C16H13N3O2/c1-11-14(16(20)21)18-19(13-8-5-9-17-10-13)15(11)12-6-3-2-4-7-12/h2-10H,1H3,(H,20,21)

InChI-Schlüssel

ZURBSCYOQIJMBQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N(N=C1C(=O)O)C2=CN=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.